Methyl 2-methyl-4-(2-oxopropyl)benzoate
Description
Methyl 2-methyl-4-(2-oxopropyl)benzoate (CAS: 74733-50-9) is an aromatic ester with the molecular formula C₁₂H₁₄O₃ and a molar mass of 206.24 g/mol . Its structure comprises a benzoate backbone substituted with a methyl group at the 2-position and a 2-oxopropyl (acetone-derived) moiety at the 4-position (Figure 1). The compound is primarily utilized in organic synthesis, particularly in multicomponent reactions (MCRs) for constructing heterocyclic frameworks like oxadiazoles . Its reactivity is influenced by the electron-withdrawing ester group and the keto functionality of the 2-oxopropyl substituent, which can participate in tautomerism or nucleophilic additions.
Properties
IUPAC Name |
methyl 2-methyl-4-(2-oxopropyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-6-10(7-9(2)13)4-5-11(8)12(14)15-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGYECTVUUFHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-(2-oxopropyl)benzoate typically involves the esterification of 2-methyl-4-(2-oxopropyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2-methyl-4-(2-oxopropyl)benzoic acid and methanol to the reactor, along with the acid catalyst, and the continuous removal of the ester product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(2-oxopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl and oxopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-methyl-4-(2-oxopropyl)benzoic acid.
Reduction: Methyl 2-methyl-4-(2-hydroxypropyl)benzoate.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-4-(2-oxopropyl)benzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(2-oxopropyl)benzoate involves its interaction with specific molecular targets and pathways. The oxopropyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares Methyl 2-methyl-4-(2-oxopropyl)benzoate with structurally analogous benzoate esters and derivatives, focusing on physicochemical properties, reactivity, and applications.
Structural Analogues
2.1.1. Methyl 2-ethoxy-4-(2-oxopropyl)benzoate (CAS: 1804182-45-3)
- Molecular Formula : C₁₃H₁₆O₄; Molar Mass : 236.26 g/mol .
- Key Difference : The 2-methyl group in the parent compound is replaced by a 2-ethoxy group.
- Physicochemical Properties: Property this compound Methyl 2-ethoxy-4-(2-oxopropyl)benzoate Boiling Point Not reported 356.1 ± 32.0 °C (predicted) Density Not reported 1.102 ± 0.06 g/cm³ (predicted)
2.1.2. Methyl 2,4-dihydroxy-6-methyl benzoate (Compound 5)
- Source : Isolated from Ceriops tagal (mangrove plant) .
- Key Difference : Contains hydroxyl groups at positions 2 and 4 instead of methyl and 2-oxopropyl groups.
- Physicochemical Properties :
2.1.3. Methyl 2-methylbenzoate (o-tolyl methyl ester)
- Key Difference : Lacks the 4-(2-oxopropyl) substituent.
- Reactivity : The absence of the keto group limits participation in tautomerism or condensation reactions, reducing versatility in heterocyclic synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
